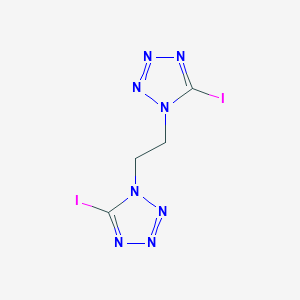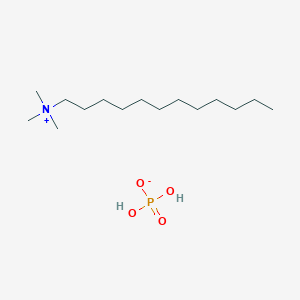![molecular formula C19H24OSi B14283894 Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane CAS No. 128644-31-5](/img/structure/B14283894.png)
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethoxy group, which is further connected to a phenylethenyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane typically involves the reaction of a phenylethenyl-substituted phenol with a trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a series of purification steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Medicine: Investigated for its role in the formulation of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phenylethenyl group may interact with specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxyphenylsilane: Another organosilicon compound with similar applications but different structural features.
Phenyltrimethoxysilane: Used in similar industrial applications but differs in the nature of the substituents attached to the silicon atom.
Uniqueness
Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
128644-31-5 |
|---|---|
Molekularformel |
C19H24OSi |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
trimethyl-[2-[4-(1-phenylethenyl)phenyl]ethoxy]silane |
InChI |
InChI=1S/C19H24OSi/c1-16(18-8-6-5-7-9-18)19-12-10-17(11-13-19)14-15-20-21(2,3)4/h5-13H,1,14-15H2,2-4H3 |
InChI-Schlüssel |
KCYKKLADFNCHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)

![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)




